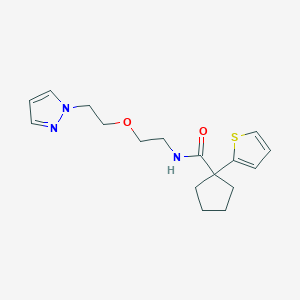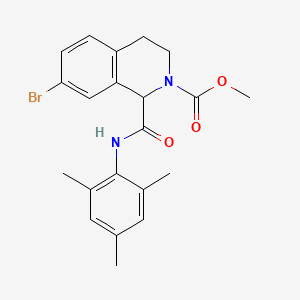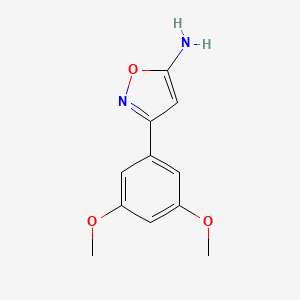![molecular formula C13H11N3O2S B2496194 N-(4,6-diméthylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919860-32-5](/img/structure/B2496194.png)
N-(4,6-diméthylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Applications De Recherche Scientifique
Activité Antioxydante
Les dérivés du thiazole, y compris le composé en question, ont été trouvés pour présenter des propriétés antioxydantes . Cela les rend potentiellement utiles dans le traitement des maladies causées par le stress oxydatif, telles que les troubles neurodégénératifs et les maladies cardiovasculaires.
Activité Analgésique et Anti-inflammatoire
Les composés thiazoliques ont été rapportés pour posséder des propriétés analgésiques et anti-inflammatoires . Cela suggère des applications potentielles dans le traitement de la douleur et des conditions liées à l'inflammation.
Activité Antimicrobienne et Antifongique
Les dérivés du thiazole ont montré des activités antimicrobiennes et antifongiques . Cela indique leur utilisation potentielle dans le développement de nouveaux agents antimicrobiens et antifongiques.
Activité Antivirale
Certains composés thiazoliques ont démontré des propriétés antivirales . Cela suggère des applications potentielles dans le développement de médicaments antiviraux.
Activité Diurétique
Les dérivés du thiazole ont été associés à une activité diurétique . Cela pourrait les rendre utiles dans le traitement de conditions telles que l'hypertension et l'œdème.
Activité Anticonvulsivante et Neuroprotectrice
Les composés thiazoliques ont montré des effets anticonvulsivants et neuroprotecteurs . Cela indique leur utilisation potentielle dans le traitement des troubles neurologiques tels que l'épilepsie.
Activité Antitumorale et Cytotoxique
Les dérivés du thiazole ont démontré des activités antitumorales et cytotoxiques . Cela suggère leur utilisation potentielle dans le traitement du cancer.
Activité Herbicide
Certains composés thiazoliques ont montré des activités herbicides modérées à bonnes . Cela indique leur utilisation potentielle dans le développement de nouveaux herbicides.
Mécanisme D'action
The mechanism of action of thiazole derivatives can vary greatly depending on the specific compound. Some thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Analyse Biochimique
Biochemical Properties
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins . By inhibiting COX-2, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can reduce inflammation and pain. Additionally, this compound interacts with various proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival . Furthermore, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its binding interactions with biomolecules. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can interact with other enzymes and proteins, leading to their inhibition or activation. These interactions result in changes in gene expression, which can alter cellular processes and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can lead to sustained inhibition of COX-2 activity and persistent anti-inflammatory effects . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.
Dosage Effects in Animal Models
In animal models, the effects of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide vary with different dosages. At low doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is transported and distributed through interactions with transporters and binding proteins. This compound can bind to plasma proteins, facilitating its distribution throughout the body . Additionally, N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can interact with specific transporters that mediate its uptake into cells, influencing its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The localization of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Propriétés
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-5-8(2)11-10(6-7)19-13(15-11)16-12(17)9-3-4-14-18-9/h3-6H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXLDOJRSMWSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2496116.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2496117.png)




![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)



